Cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 vs. [Asu1,6,Arg8]-Vasopressin: Divergent Biological Activity Profile Across Five Standard Assays
In a comprehensive 1972 study published in the Journal of the American Chemical Society, the biological activities of cyclo(tyr-ile-gln-asn-asu)-pro-arg-gly-NH2 ([1,6-aminosuberic acid]-arginine-vasotocin) and its direct comparator [Asu1,6,Arg8]-vasopressin were systematically evaluated using standardized rat, avian, and rabbit bioassays [1]. The vasotocin analog demonstrated substantially higher rat oxytocic activity (135 vs. 15.4 units/mg) and avian vasodepressor activity (64.2 vs. 12.8 units/mg) but markedly lower rat antidiuretic activity (313 vs. 1274 units/mg). This inversion of the antidiuretic/pressor activity ratio compared to the vasopressin analog underscores distinct receptor subtype engagement and physiological effect profiles that are not interchangeable.
| Evidence Dimension | Rat Oxytocic Activity |
|---|---|
| Target Compound Data | 135 ± 4 units/mg |
| Comparator Or Baseline | [Asu1,6,Arg8]-Vasopressin: 15.4 ± 0.5 units/mg |
| Quantified Difference | ~8.8-fold higher |
| Conditions | Isolated rat uterus in vitro; standard USP posterior pituitary reference |
Why This Matters
Procurement of the incorrect analog (e.g., [Asu1,6,Arg8]-vasopressin) for oxytocic or vascular studies would result in approximately an order of magnitude lower potency, necessitating higher dosing and confounding experimental interpretation.
- [1] S. Hase, S. Sakakibara, M. Wahrenburg, M. Kirchberger, I.L. Schwartz, and R. Walter, J. Am. Chem. Soc., 1972, 94, 3590–3600. View Source
